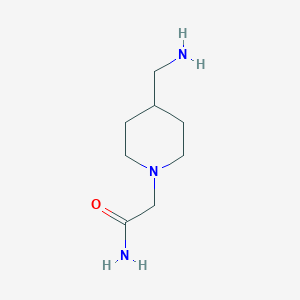

4-(Aminomethyl)-1-piperidineacetamide

Description

4-(Aminomethyl)-1-piperidineacetamide is a piperidine-based compound featuring an aminomethyl group (-CH2NH2) attached to the piperidine ring and an acetamide (-CH2CONH2) substituent. Piperidine derivatives are often explored for their bioactivity, with substituents like aminomethyl and acetamide influencing solubility, target specificity, and metabolic stability .

Properties

IUPAC Name |

2-[4-(aminomethyl)piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c9-5-7-1-3-11(4-2-7)6-8(10)12/h7H,1-6,9H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWWNDBWYYTHJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 4-(Aminomethyl)-1-piperidineacetamide

General Synthetic Strategy

The synthesis of this compound generally involves:

- Functionalization of the piperidine ring at the 4-position.

- Introduction of the aminomethyl group (-CH2NH2).

- Formation of the acetamide (-CONH2) substituent.

Two main synthetic routes are commonly employed:

- Reductive amination of 4-piperidone derivatives to introduce the aminomethyl group.

- Amidation of carboxylic acid or ester precursors to form the acetamide moiety.

Detailed Synthetic Routes

Reductive Amination of 4-Piperidone Derivatives

One of the most reliable methods involves the reductive amination of 4-piperidone or its derivatives with formaldehyde and ammonia or an amine source to install the aminomethyl group at the 4-position of the piperidine ring.

- The reaction is typically catalyzed by palladium on charcoal (Pd/C) under hydrogen atmosphere or by other hydrogenation catalysts such as Raney Nickel.

- The reductive amination proceeds via imine intermediate formation, followed by catalytic hydrogenation to afford the aminomethyl group.

| Parameter | Typical Range/Value |

|---|---|

| Catalyst | Pd/C or Raney Nickel |

| Hydrogen Pressure | 1-5 atm |

| Temperature | Room temperature to 50 °C |

| Solvent | Methanol, ethanol, or acetic acid |

| Reaction Time | 4-24 hours |

This method has been reported as highly efficient for synthesizing aminomethyl-piperidine derivatives, including this compound analogs, with good yields and purity.

Amidation of Carboxylic Acid or Ester Precursors

The acetamide group can be introduced by amidation of a 4-(aminomethyl)-1-piperidinecarboxylic acid or its ester derivative.

- The carboxylic acid or ester is first activated using coupling reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), carbodiimides (e.g., EDCI), or acid chlorides.

- Subsequent reaction with ammonia or an amine source yields the acetamide.

- Protecting groups such as tert-butoxycarbonyl (Boc) on the piperidine nitrogen may be used to enhance selectivity and facilitate purification.

| Parameter | Typical Range/Value |

|---|---|

| Coupling Reagent | PyBOP, EDCI, or acid chloride |

| Base | Triethylamine or DIPEA |

| Solvent | Dichloromethane, DMF, or THF |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-24 hours |

This approach allows for the synthesis of this compound with controlled functionalization and has been used in medicinal chemistry campaigns to optimize biological activity.

Representative Synthetic Scheme

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Protection of piperidine nitrogen (optional) | Boc2O, base, solvent | Boc-protected piperidine |

| 2 | Reductive amination at 4-position | 4-piperidone derivative, formaldehyde, Pd/C, H2 | 4-(Aminomethyl)-piperidine |

| 3 | Activation of carboxylic acid or ester | PyBOP or acid chloride, base | Activated intermediate |

| 4 | Amidation with ammonia | Ammonia or ammonium salt, solvent | This compound |

| 5 | Deprotection (if Boc used) | TFA or acid treatment | Final compound |

Research Data and Yields

Several studies have reported yields and characterization data for intermediates and final products related to this compound.

Notes on Reaction Conditions and Optimization

- Excess ammonia is often used in reductive amination to suppress side reactions and improve yield.

- Hydrogen pressure and catalyst choice influence the rate and selectivity of the reductive amination step; Pd/C and Raney Nickel are preferred catalysts.

- Protecting groups such as Boc on the piperidine nitrogen improve reaction control and product stability during multi-step synthesis.

- Coupling reagents like PyBOP provide high efficiency in amidation steps with minimal side products.

- Reaction temperatures are generally mild to avoid decomposition of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-piperidineacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of carboxylic acids or amides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(Aminomethyl)-1-piperidineacetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders and as an intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-piperidineacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. Additionally, the piperidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Piperidineacetamide Derivatives with Varied Substituents

- 4-(Aminocarbonyl)-N-(4-bromophenyl)-1-piperidineacetamide (BCI-121): Structure: Contains a 4-bromophenyl group and aminocarbonyl (-CONH2) instead of aminomethyl. Activity: Acts as an SMYD3 inhibitor, reducing cancer cell proliferation when combined with S-phase-specific drugs. Its bromophenyl group may enhance target binding but reduce solubility compared to 4-(Aminomethyl)-1-piperidineacetamide .

- N-[4-(1-Piperidinylsulfonyl)phenyl]acetamide: Structure: Features a sulfonyl (-SO2) group linked to the phenyl ring.

Pyridine-Based Analogs

- 4-(Aminomethyl)pyridine: Structure: Replaces the piperidine ring with pyridine. Activity: Demonstrates greater potency than 4-aminopyridine (4-AP) in potentiating high-voltage-activated calcium channels (HVACCs), suggesting that the aminomethyl group enhances interaction with ion channels. This highlights the importance of substituent positioning in bioactivity .

Piperidine vs. Piperazine Derivatives

- 2-Amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide: Structure: Substitutes piperidine with a methylpiperazine ring. Comparison: Piperazine’s higher basicity and solubility may improve bioavailability compared to piperidine derivatives. However, piperidine’s conformational rigidity could enhance target specificity .

Complex Structural Variants

- 2-(3-((1-Methylpiperidin-4-yl)methyl)imidazo[1,5-a]pyridin-1-yl)acetamide: Structure: Incorporates an imidazo[1,5-a]pyridine moiety. Comparison: The fused aromatic system likely enhances binding to hydrophobic targets, contrasting with the simpler acetamide-piperidine scaffold of this compound .

Salt Forms and Stability

- 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride: Structure: Includes a ketone group and is formulated as a dihydrochloride salt. Comparison: The dihydrochloride salt improves aqueous solubility (critical for drug delivery) compared to free-base forms. The ketone may reduce metabolic stability relative to the acetamide group .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Substituent Effects: Aminomethyl groups enhance bioactivity in ion channel modulation (e.g., 4-(Aminomethyl)pyridine), while bulky groups like bromophenyl improve target specificity (e.g., BCI-121) .

- Ring System Differences : Piperazine derivatives offer superior solubility, whereas piperidine’s rigidity may aid in binding selectivity .

- Salt Forms: Dihydrochloride salts (e.g., 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride) optimize solubility for pharmaceutical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.